Molecular Weight and Structural Complexity Differentiation Versus 2-(Pyrrolidin-1-yl)pyrimidine-4-carbaldehyde (CAS 944901-16-0) and 2-(Dimethylamino)pyrimidine-4-carbaldehyde (CAS 872707-78-3)
The target compound (CAS 1263279-62-4, MW 248.28 g/mol, formula C₁₂H₁₆N₄O₂) exhibits a 40% greater molecular weight than the closest pyrrolidine analog 2-(pyrrolidin-1-yl)pyrimidine-4-carbaldehyde (CAS 944901-16-0, MW 177.2 g/mol, C₉H₁₁N₃O) and a 64% greater MW than the simpler amino analog 2-(dimethylamino)pyrimidine-4-carbaldehyde (CAS 872707-78-3, MW 151.17 g/mol, C₇H₉N₃O) . The target compound contains a 2-oxopyrrolidine carbonyl oxygen and a secondary amine NH in the propylamino linker, contributing two additional hydrogen-bond donor/acceptor sites not present in the directly attached pyrrolidine analog . This structural expansion introduces a flexible three-carbon spacer that separates the pyrimidine core from the pyrrolidinone pharmacophore, a feature associated with modulated target binding in ACC inhibitor SAR [1].
| Evidence Dimension | Molecular weight and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | MW 248.28 g/mol; H-bond donors: 1 (NH); H-bond acceptors: 5 (pyrimidine N×2, aldehyde O, amide C=O, amine N) |
| Comparator Or Baseline | CAS 944901-16-0: MW 177.2 g/mol, H-bond donors: 0 (tertiary amine only), H-bond acceptors: 4; CAS 872707-78-3: MW 151.17 g/mol, H-bond donors: 0, H-bond acceptors: 4 |
| Quantified Difference | ΔMW = +71.1 g/mol (+40%) vs 944901-16-0; ΔMW = +97.1 g/mol (+64%) vs 872707-78-3; gain of 1 H-bond donor vs both comparators |
| Conditions | Calculated from chemical structure; validated by supplier-reported identity (Chemsrc, QiyueBio) |
Why This Matters
The increased MW and H-bond donor count indicate a structurally more complex building block with greater potential for specific target engagement; procurement of the exact CAS number ensures the correct linker length and functional group array, which are critical variables in medicinal chemistry SAR campaigns.
- [1] Boehringer Ingelheim International GmbH. US8962641B2. Pyrimidine-substituted pyrrolidine derivatives: SAR showing modulation of ACC inhibitory activity by variations in pyrrolidine substitution and linker. Published 2015-02-24. View Source
